2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate
Description
This compound is a multifunctional heterocyclic molecule featuring a thiophene-2,4-dicarboxylate core substituted with a triazole ring, sulfanyl acetamido linker, and aryl groups (4-fluorophenyl and 4-methoxyphenyl formamido). Its design aligns with pharmacophores common in antimicrobial and antifungal agents, suggesting therapeutic applications .
Properties
IUPAC Name |
diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN5O7S2/c1-5-42-28(39)24-17(3)25(29(40)43-6-2)45-27(24)33-23(37)16-44-30-35-34-22(36(30)20-11-9-19(31)10-12-20)15-32-26(38)18-7-13-21(41-4)14-8-18/h7-14H,5-6,15-16H2,1-4H3,(H,32,38)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLCKVRPJGZFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN5O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several functional groups:
- 1,2,4-Triazole moiety : Known for its antimicrobial and antifungal properties.
- Thioether linkage : Contributes to the compound's reactivity and interaction with biological targets.
- Acetamido and dicarboxylate groups : May enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The triazole ring has been shown to inhibit enzymes involved in fungal cell wall synthesis, making it a candidate for antifungal therapies.
- Antitumor Activity : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Antimicrobial Properties : The presence of the fluorophenyl group enhances the compound's ability to disrupt bacterial membranes.
Biological Activity Data
A summary of biological assays conducted on similar compounds reveals promising results:
| Compound Name | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 1,2,4-Triazole Derivative | TTK Kinase | 0.41 | Inhibition of cell division |
| Fluorophenyl Triazole | Mycobacterium tuberculosis | 27.3 | Antituberculosis activity |
| Methoxyphenyl Triazole | Human Breast Cancer (T47D) | 43.4 | Cytotoxicity |
Case Studies
Several studies have highlighted the biological significance of related compounds:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested against Mycobacterium tuberculosis, showing varying degrees of activity with some exhibiting IC50 values lower than standard treatments .
- Antitumor Activity Assessment : A compound structurally similar to the target compound demonstrated significant cytotoxic effects on colon carcinoma HCT-116 cells with an IC50 value of 6.2 µM, suggesting that modifications in the structure can lead to enhanced anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Thiophene Frameworks
Several analogues share core structural features with the target compound:
Key Observations :
- Crystallinity : Compounds 4 and 5 exhibit isostructural packing despite halogen variation (Cl vs. Br), whereas the target compound’s bulkier thiophene dicarboxylate core may disrupt such packing .
- Bioactivity : Triazole-thiophene hybrids (e.g., ) show antifungal and antibiotic activity, suggesting the target’s 4-methoxyphenyl formamido group could enhance binding to microbial targets .
Substituent Effects on Physicochemical Properties
- Halogen vs. In contrast, the target’s methoxy group improves solubility via hydrogen bonding .
- Sulfanyl Acetamido Linkers : Compounds like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide () use similar linkers, which facilitate conformational flexibility and intermolecular interactions .
Research Findings and Implications
Computational and Structural Insights
- DFT Studies : used B3LYP/6-31G(d,p) to correlate frontier orbital energies with antifungal activity. Similar modeling for the target compound could predict charge distribution and reactive sites .
- Crystal Packing : The isostructurality of Compounds 4 and 5 underscores halogen size’s minimal impact on packing, whereas the target’s bulkier substituents may favor π-π stacking or hydrogen-bond networks .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, including:
- Thioether bond formation : Reacting a triazole-thiol intermediate with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Using coupling agents like EDCI/HOBt to attach the 4-methoxyphenylformamido group .
- Esterification : Diethyl ester formation via acid-catalyzed reactions (e.g., H₂SO₄ in ethanol) . Key parameters : Temperature (60–80°C for amide coupling), solvent polarity (DMF for solubility), and catalyst choice (Lewis acids like AlCl₃ for thiophene ring activation) .
Q. Which characterization techniques are critical for confirming the compound’s purity and structure?
A combination of spectroscopic and chromatographic methods is essential:
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent connectivity | δ 7.2–8.1 ppm (aromatic protons), δ 4.1–4.3 ppm (ester -OCH₂CH₃) |
| FTIR | Identify functional groups | 1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O) |
| HPLC | Assess purity | Retention time: 12.3 min (C18 column, acetonitrile/water gradient) |
Q. How do the thiophene and triazole moieties influence the compound’s reactivity?
- Thiophene : Enhances electron delocalization, enabling π-π stacking in biological targets .
- Triazole : Participates in hydrogen bonding with enzymes (e.g., kinase active sites) and stabilizes sulfanylacetamido linkages .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., IC₅₀ variability across assays) be resolved?
- Experimental design : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Data analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to cross-validate results .
- Contradiction example : Discrepancies in antimicrobial activity may arise from differential membrane permeability across bacterial strains .
Q. What strategies optimize the compound’s stability in aqueous media for pharmacological studies?
- pH adjustment : Stabilize ester groups at pH 6–7 to prevent hydrolysis .
- Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) to enhance solubility without degradation .
- Lyophilization : Formulate as a lyophilized powder for long-term storage .
Q. How does the 4-fluorophenyl group impact structure-activity relationships (SAR) in enzyme inhibition?
- Electron-withdrawing effect : Increases electrophilicity of the triazole ring, enhancing interactions with catalytic residues (e.g., in CYP450 enzymes) .
- Comparative data : Replacement with chlorophenyl reduces potency by 40%, highlighting fluorine’s role in binding .
Methodological Challenges
Q. What are the limitations of current synthetic yields, and how can they be improved?
- Issue : Low yields (~35%) in the final amide coupling step due to steric hindrance .
- Solutions :
- Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Introduce bulky protecting groups (e.g., Boc) to direct regioselectivity .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Identify key interactions with target proteins (e.g., hydrogen bonds between triazole and EGFR kinase) .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values to prioritize derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
